![molecular formula C15H18ClNO2S B2587113 (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2319639-76-2](/img/structure/B2587113.png)

(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

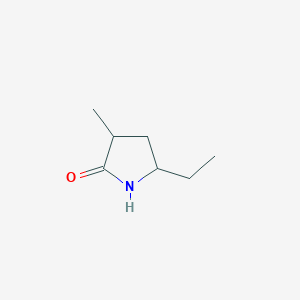

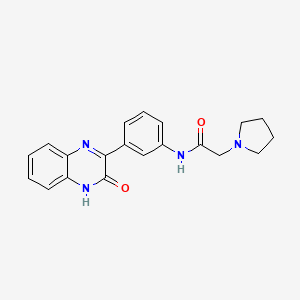

This compound is a complex organic molecule with the molecular formula C17H22ClNO2 . It’s characterized by a bicyclic structure and contains functional groups such as a sulfonyl group and a methylene group .

Molecular Structure Analysis

The molecule has a bicyclic structure, which is a type of structure where two rings share one or more common atoms . The molecule also contains a sulfonyl group (-SO2-) and a methylene group (-CH2-), which are attached to the bicyclic structure .Physical And Chemical Properties Analysis

The molecular weight of the compound is 307.8 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación

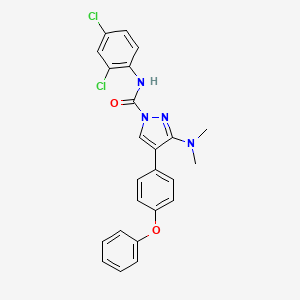

Catalysis and Organic Synthesis

Research has demonstrated the utility of similar bicyclic structures and sulfonated compounds in catalysis and organic synthesis. For example, the use of nanosized N-sulfonated Brönsted acidic catalysts, such as 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride (NS-C4(DABCO-SO3H)2·4Cl), has been shown to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, achieving excellent yields and reusability of the catalyst (Goli-Jolodar et al., 2016). Similarly, this catalyst facilitated the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, a class of compounds with significant pharmaceutical properties, highlighting its efficiency and environmental friendliness (Goli-Jolodar et al., 2018).

Molecular Recognition

Research on molecular recognition has explored the complexation of p-sulfonatocalix[4]arene (CX4) with bicyclic azoalkanes, demonstrating strong binding due to spherical shape complementarity. This study suggests that similar bicyclic compounds could engage in highly selective interactions, offering potential applications in sensor technology and molecular assemblies (Bakirci et al., 2005).

Organic Reaction Mechanisms

The study of bicyclic olefins, including those with sulfonate groups, has contributed to understanding the stereo- and regiochemistry of 1,3-dipolar cycloadditions. Such insights are invaluable for designing synthetic pathways to complex organic molecules, potentially including derivatives of the queried compound (Taniguchi et al., 1978).

Propiedades

IUPAC Name |

8-(3-chloro-4-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2S/c1-10-7-12-4-5-13(8-10)17(12)20(18,19)14-6-3-11(2)15(16)9-14/h3,6,9,12-13H,1,4-5,7-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZHAUWCUPFJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2587030.png)

![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2587038.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)

![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)